An In-depth Technical Guide to 11H-Dibenzo[b,e]azepine-6-carbonitrile: Synthesis, Characterization, and Application in Medicinal Chemistry
An In-depth Technical Guide to 11H-Dibenzo[b,e]azepine-6-carbonitrile: Synthesis, Characterization, and Application in Medicinal Chemistry
This guide provides a comprehensive technical overview of 11H-Dibenzo[b,e]azepine-6-carbonitrile, a key intermediate in the synthesis of pharmaceutically active compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, synthesis, characterization, and its pivotal role in the development of therapeutic agents.
Introduction and Significance
11H-Dibenzo[b,e]azepine-6-carbonitrile (CAS No. 80012-69-7) is a tricyclic organic compound featuring a dibenzazepine core functionalized with a nitrile group.[1] This unique structural arrangement makes it a valuable building block in medicinal chemistry. The dibenzazepine framework is a well-established pharmacophore, present in a variety of drugs with central nervous system (CNS) activity, including antidepressants and anticonvulsants.[2] The presence of the nitrile group offers a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
The primary significance of 11H-Dibenzo[b,e]azepine-6-carbonitrile lies in its role as a crucial intermediate in the synthesis of Epinastine, a potent second-generation antihistamine.[3] Epinastine is used in the treatment of allergic conjunctivitis, acting as a histamine H1 receptor antagonist and a mast cell stabilizer.[4][5] Understanding the chemistry of this intermediate is therefore essential for the efficient production and development of Epinastine and other potential therapeutic agents based on the dibenzazepine scaffold.
Chemical Structure and Physicochemical Properties
The chemical structure of 11H-Dibenzo[b,e]azepine-6-carbonitrile is characterized by a central seven-membered azepine ring fused to two benzene rings. A nitrile group is attached to the 6-position of the azepine ring.
Caption: Chemical structure of 11H-Dibenzo[b,e]azepine-6-carbonitrile.
Table 1: Physicochemical Properties of 11H-Dibenzo[b,e]azepine-6-carbonitrile
| Property | Value | Source |
| CAS Number | 80012-69-7 | [1] |
| Molecular Formula | C₁₅H₁₀N₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Melting Point | 55 °C | [1] |
| Purity | Min. 95% | [1] |
| SMILES | N#CC1=Nc2ccccc2Cc2ccccc21 | [1] |
| InChIKey | QGZKDVFQNNGYKY-UHFFFAOYSA-N | [1] |
X-ray crystallography studies have revealed that the molecule crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the two benzene rings are approximately 60.32° and 61.35°.[3] The crystal packing is stabilized by weak π–π stacking interactions.[3]
Synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile
The most commonly cited synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile involves the nucleophilic substitution of a chlorine atom with a cyanide group.[3]
Caption: Synthetic workflow for 11H-Dibenzo[b,e]azepine-6-carbonitrile.
Experimental Protocol
Materials:
-
6-Chloro-11H-dibenzo[b,e]azepine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol) in anhydrous DMSO (10 mL).
-
Add sodium cyanide (1.1 mmol) to the solution.
-
Heat the reaction mixture to 363 K (90 °C) and stir for 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with deionized water.
-
The reported yield for this reaction is approximately 73%.[3]
Causality behind Experimental Choices:
-
Solvent: DMSO is an excellent polar aprotic solvent that can dissolve both the organic substrate and the inorganic cyanide salt, facilitating the nucleophilic substitution reaction.
-
Temperature: Heating to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the product.
-
Stoichiometry: A slight excess of sodium cyanide is used to ensure the complete conversion of the starting material.
Purification
The crude product can be purified by recrystallization. Slow evaporation of a methanol solution of the crude product at room temperature has been reported to yield crystals suitable for X-ray diffraction analysis.[3]
Protocol for Recrystallization:
-
Dissolve the crude 11H-Dibenzo[b,e]azepine-6-carbonitrile in a minimal amount of hot methanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for 11H-Dibenzo[b,e]azepine-6-carbonitrile
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm). Methylene protons of the azepine ring (a singlet or AB quartet around δ 3.5-4.5 ppm). |
| ¹³C NMR | Aromatic carbons (peaks in the range of δ 120-150 ppm). Nitrile carbon (a peak around δ 115-120 ppm). Methylene carbon of the azepine ring (a peak around δ 30-40 ppm). Quaternary carbons of the imine and the fused rings. |
| IR (Infrared) Spectroscopy | A sharp, medium-intensity peak for the C≡N stretch around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=N stretching vibration around 1640 cm⁻¹. Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 218. Fragmentation patterns may involve the loss of HCN (m/z = 191) and other characteristic fragments of the dibenzazepine core. |
Chemical Reactivity and Derivatization
The chemical reactivity of 11H-Dibenzo[b,e]azepine-6-carbonitrile is primarily dictated by the nitrile group and the dibenzazepine core.
Caption: Key reaction pathways of 11H-Dibenzo[b,e]azepine-6-carbonitrile.
Reactions of the Nitrile Group
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Reduction: The nitrile group can be reduced to a primary amine (6-(aminomethyl)-11H-dibenzo[b,e]azepine) using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation is a critical step in the synthesis of Epinastine.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (11H-Dibenzo[b,e]azepine-6-carboxylic acid). This provides a route to another class of derivatives.
Reactions of the Dibenzazepine Core
The dibenzazepine nucleus can also undergo various chemical modifications, although these are less common when the nitrile group is the primary site of interest for derivatization. N-alkylation or N-acylation at the 11-position is a possibility for related saturated dibenzazepine structures.
Application in Drug Development: The Synthesis of Epinastine
As previously mentioned, the most prominent application of 11H-Dibenzo[b,e]azepine-6-carbonitrile is as a key intermediate in the synthesis of the antihistamine drug, Epinastine. The synthesis involves the reduction of the nitrile group to a primary amine, followed by cyclization to form the imidazoline ring of Epinastine.
Mechanism of Action of Epinastine
Epinastine exhibits a dual mechanism of action that makes it highly effective in treating allergic conjunctivitis:
-
Histamine H1 Receptor Antagonism: Epinastine is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, redness, and swelling.[4][5]
-
Mast Cell Stabilization: Epinastine also stabilizes mast cells, preventing their degranulation and the release of histamine and other pro-inflammatory mediators.[4] This action helps to suppress the allergic response at an earlier stage.
Epinastine is a second-generation antihistamine and does not readily cross the blood-brain barrier, resulting in a low incidence of sedative side effects.[6]
Conclusion
11H-Dibenzo[b,e]azepine-6-carbonitrile is a molecule of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of Epinastine. Its synthesis is well-established, and its chemical structure offers opportunities for further derivatization. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists involved in the development of new therapeutic agents based on the versatile dibenzazepine scaffold. Further research to fully characterize its spectroscopic properties would be a valuable addition to the scientific literature.
References
-
Fan, S., Duan, G., & Li, T. (2008). 11H-Dibenzo[b,e]azepine-6-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2126. [Link]
- Garg, N., Jain, P., Neyol, S., Sahu, A., & Jain, D. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Chemical Science Transactions, 11(1), 1-18.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3241, Epinastine. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Epinastine Hydrochloride? Synapse. Retrieved from [Link]
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Wikipedia contributors. (2023, December 1). Epinastine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]
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